molecular formula C9H15N3O2 B061054 ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate CAS No. 164535-24-4

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate

Cat. No. B061054
M. Wt: 197.23 g/mol
InChI Key: ZFYZXVPRXLUXSG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C12H20N2O3 . It is an important intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

A novel method for the synthesis of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has been reported . The compound was synthesized from starting materials ethyl oxalate and ethyl chloroacetate in three steps .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is complex, with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole, the core structure of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has a molecular weight of 240.3 . It has a predicted density of 1.131±0.06 g/cm3 . The melting point is between 98-100°C, and the predicted boiling point is 456.2±35.0 °C . The flash point is 229.723°C .

Future Directions

Imidazole derivatives, such as ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthetic routes for imidazole and their derived products .

properties

IUPAC Name

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYZXVPRXLUXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602316
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate

CAS RN

164535-24-4
Record name Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl propionimidate hydrochloride (4.8 g), ethyl 2-amino-2-cyanoacetate oxalate (4.0 g), anhydrous sodium acetate (9.1 g), and absolute ethanol (75 mL) was stirred at room temperature for 18 hours. Solids were removed by filtration and the filtrate was evaporated. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with saturated NaCl, dried over MgSo4, and evaporated. Flash chromatography on silica gel, eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate gives the title compound (2.7 g) as a pale yellow solid, mp 111°-114° C.; MS (DEI) 211 (m).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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